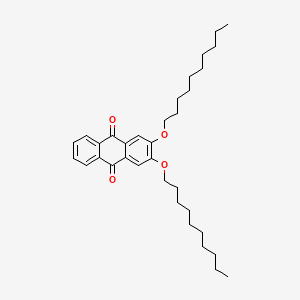
2,3-Bis(decyloxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(decyloxy)anthracene-9,10-dione is an anthracene derivative characterized by the presence of two decyloxy groups at the 2 and 3 positions and a quinone structure at the 9 and 10 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including materials science and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(decyloxy)anthracene-9,10-dione typically involves the alkylation of anthraquinone derivatives. One common method is the Friedel-Crafts alkylation, where anthraquinone is reacted with decyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(decyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The decyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of more oxidized anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
2,3-Bis(decyloxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,3-Bis(decyloxy)anthracene-9,10-dione is primarily related to its ability to interact with biological molecules and electronic systems. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. In electronic applications, its conjugated structure allows for efficient charge transport, making it suitable for use in electronic devices .
Comparison with Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its blue emission properties and used in OLEDs.
2,3,6,7-Tetrakis(decyloxy)anthracene: Exhibits similar photophysical properties but with enhanced solubility.
9,10-Diphenylanthracene: Commonly used in triplet-triplet annihilation upconversion systems.
Uniqueness: 2,3-Bis(decyloxy)anthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique photophysical properties and enhances its solubility in organic solvents. This makes it particularly useful in applications requiring high-performance materials with specific electronic properties .
Properties
CAS No. |
140844-73-1 |
|---|---|
Molecular Formula |
C34H48O4 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
2,3-didecoxyanthracene-9,10-dione |
InChI |
InChI=1S/C34H48O4/c1-3-5-7-9-11-13-15-19-23-37-31-25-29-30(34(36)28-22-18-17-21-27(28)33(29)35)26-32(31)38-24-20-16-14-12-10-8-6-4-2/h17-18,21-22,25-26H,3-16,19-20,23-24H2,1-2H3 |
InChI Key |
BJMPORLYEDMMHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















